molecular formula C10H12BrNO2 B1597365 Ethyl 2-((3-bromophenyl)amino)acetate CAS No. 2521-91-7

Ethyl 2-((3-bromophenyl)amino)acetate

Cat. No. B1597365
CAS RN: 2521-91-7
M. Wt: 258.11 g/mol
InChI Key: JASOGFHEWZGRCJ-UHFFFAOYSA-N
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Patent
US06420566B2

Procedure details

A mixture of 21.3 g of 3-bromophenylglycine in 160 cm3 of 6.5N hydrochloric ethanol is heated with stirring for 24 hours at a temperature in the region of 80° C. The reaction medium is filtered and the filter cake is then washed with twice 30 cm3 of ethanol. The filtrate is concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. An oil is obtained, which is basified by addition of aqueous sodium carbonate solution. The mixture is extracted with 3 times 100 cm3 of ethyl acetate. The extracts are combined, washed with twice 100 cm3 of aqueous sodium chloride solution, dried over sodium sulfate, filtered and then concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 4.7 g of ethyl 3-bromophenylglycinate are obtained in the form of a yellow oil. (Rf=0.38 in a 90/5 by volume dichloromethane/methanol mixture, on a Merck 60F254R silica plate).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:19](O)[CH3:20]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][CH2:9][C:10]([O:12][CH2:19][CH3:20])=[O:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NCC(=O)O
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 24 hours at a temperature in the region of 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered
WASH
Type
WASH
Details
the filter cake is then washed with twice 30 cm3 of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
An oil is obtained
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 3 times 100 cm3 of ethyl acetate
WASH
Type
WASH
Details
washed with twice 100 cm3 of aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.